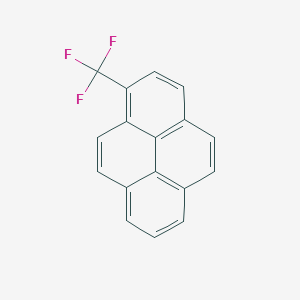

1-(Trifluoromethyl)pyrene

Description

Contextualization of Pyrene (B120774) Derivatives in Contemporary Organic Chemistry and Materials Science Research.

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, serves as a fundamental building block in the development of advanced organic materials. smolecule.comscirp.org Its inherent properties, including high thermal and photochemical stability, strong absorption cross-sections, excellent emission characteristics, and a long-excited state lifetime, make it a compelling candidate for a wide array of applications. researchgate.net In contemporary organic chemistry and materials science, pyrene and its derivatives are extensively investigated for their utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), fluorescent probes, and chemical sensors. smolecule.comscirp.orgresearchgate.net

The planar structure and extensive π-conjugation of the pyrene core facilitate strong π-π stacking interactions, which are crucial for charge transport in organic semiconductors. researchgate.netresearchgate.net However, this same property can also lead to the formation of excimers—excited-state dimers—which can quench fluorescence and reduce the efficiency of luminescent devices in the solid state or at high concentrations. researchgate.net Consequently, a significant area of research focuses on the strategic functionalization of the pyrene scaffold to modulate its electronic and photophysical properties, thereby optimizing its performance for specific applications. researchgate.netnih.gov The introduction of various substituents at different positions on the pyrene ring system allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and emission characteristics. researchgate.netnih.gov

Significance of Trifluoromethyl Substitution within Polycyclic Aromatic Hydrocarbon Systems for Electronic and Photophysical Modulation.

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in medicinal chemistry and materials science to alter their physical and electronic properties. beilstein-journals.org The trifluoromethyl group is one of the most powerful electron-withdrawing substituents due to the high electronegativity of fluorine. beilstein-journals.orgnih.gov When appended to a polycyclic aromatic hydrocarbon like pyrene, the -CF3 group can profoundly influence the molecule's electronic structure and photophysical behavior. smolecule.com

The strong inductive effect of the -CF3 group can significantly lower the HOMO and LUMO energy levels of the PAH core. nih.gov This modulation of frontier molecular orbitals is critical for designing materials with specific electron-accepting or electron-transporting capabilities, which is highly desirable for applications in organic electronics. smolecule.comresearchgate.net For instance, the electron-withdrawing nature of the -CF3 group can enhance the electron affinity of pyrene, making it a more suitable component for n-type organic semiconductors. acs.org

Furthermore, the presence of trifluoromethyl groups can impact the solid-state packing of pyrene derivatives. The C-H···F interactions can play a role in supramolecular organization and influence π-stacking, which in turn affects charge carrier mobility. worktribe.com From a photophysical perspective, trifluoromethyl substitution can alter the emission properties of pyrene, potentially leading to shifts in emission wavelengths and influencing the quantum yield of fluorescence. researchgate.net The steric bulk of the -CF3 group can also help to suppress the undesirable excimer formation by hindering close intermolecular π-π stacking, thereby preserving the monomer emission and enhancing the solid-state luminescence efficiency. researchgate.net

Scope and Objectives of Academic Inquiry into 1-(Trifluoromethyl)pyrene.

Academic inquiry into this compound and related compounds is driven by the goal of developing novel functional materials with tailored optoelectronic properties. The primary objectives of this research can be summarized as follows:

Synthesis and Characterization: To develop efficient and selective synthetic routes for the preparation of this compound and other trifluoromethylated pyrene derivatives. This includes exploring various trifluoromethylation reactions and optimizing reaction conditions. worktribe.com

Investigation of Electronic and Photophysical Properties: To systematically study the impact of the trifluoromethyl group on the electronic and photophysical properties of the pyrene core. This involves detailed spectroscopic and electrochemical analyses to understand how the position and number of -CF3 substituents affect absorption and emission spectra, fluorescence quantum yields, excited-state lifetimes, and redox potentials. researchgate.netacs.org

Structure-Property Relationship Elucidation: To establish clear relationships between the molecular structure of trifluoromethylated pyrenes and their observed properties. This often involves computational studies, such as density functional theory (DFT) calculations, to correlate structural parameters with electronic transitions and charge transport characteristics. researchgate.net

Exploration of Applications: To harness the unique properties of this compound for the fabrication of advanced functional materials and devices. Key areas of interest include its use as a building block for luminescent materials, organic semiconductors in OLEDs and OFETs, and as fluorescent probes for sensing and imaging. smolecule.com

A significant focus of the research is to understand how the strong electron-withdrawing nature of the trifluoromethyl group can be leveraged to create materials with enhanced performance, stability, and processability for next-generation organic electronics and photonics. smolecule.comnih.gov

Detailed Research Findings

The following table summarizes key experimental data for pyrene derivatives, providing a comparative view of their photophysical properties.

| Compound/System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Notes |

| Pyrene | ~335 | ~375, 395 | - | Characteristic vibronic structure. |

| Pyrene-functionalized cyanostilbene with CF3 group | - | - | - | Forms stable organogels with bathochromic shifts in emission. researchgate.net |

| 1,3,5,9-Tetrakis(4-methoxyphenyl)pyrene | - | 421 | - | Deep-blue emission. nih.gov |

| 4b (a tetraarylpyrene derivative) | - | 419 | - | Deep-blue emission. nih.gov |

| 4c (a tetraarylpyrene derivative) | - | - | - | Exhibits a highly twisted conformation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of 1 Trifluoromethyl Pyrene Scaffolds

Strategies for the Introduction of the Trifluoromethyl Group onto the Pyrene (B120774) Core

The introduction of a trifluoromethyl group onto the pyrene scaffold can be achieved through several synthetic routes. Direct trifluoromethylation of pyrene is a primary approach, often employing radical-based reactions. For instance, photocatalytic methods have been developed for the chemoselective trifluoromethylation of polycyclic aromatic hydrocarbons (PAHs) like pyrene. st-andrews.ac.uksemanticscholar.org These reactions can be initiated by visible light and a photocatalyst, which facilitates the generation of trifluoromethyl radicals from a suitable source, such as triflyl chloride (CF3SO2Cl). semanticscholar.orgresearchgate.net The electron-deficient trifluoromethyl radical then attacks the electron-rich positions of the pyrene ring. semanticscholar.orgresearchgate.net Another direct method involves electrophilic aromatic substitution using reagents like trifluoromethyl iodide in the presence of a Lewis acid. smolecule.com

Alternatively, the trifluoromethyl group can be introduced via the synthesis of a pyrene precursor already bearing the -CF3 moiety. This often involves multi-step synthetic sequences starting from smaller, functionalized building blocks.

Regioselective Functionalization Approaches for Pyrene Derivatives

The pyrene core possesses distinct reactive sites, with the 1, 3, 6, and 8 positions being the most susceptible to electrophilic aromatic substitution due to their higher electron density. smolecule.commdpi.com However, achieving regioselectivity, especially for the introduction of substituents at other positions, presents a significant synthetic challenge. mdpi.com

Several strategies have been developed to control the position of functionalization on the pyrene ring:

Steric Hindrance: The use of bulky electrophiles can direct substitution to the less sterically hindered 2 and 7 positions. rsc.org

Directing Groups: The presence of a substituent on the pyrene ring can influence the position of subsequent functionalization.

Indirect Methods: The tetrahydropyrene (THPy) method involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. This modification shifts the reactivity to the 2 and 7 positions for electrophilic aromatic substitution. Subsequent re-aromatization yields 2,7-disubstituted pyrenes. rsc.org

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of pyrene, providing access to 2- and 2,7-borylated pyrenes. mdpi.comrsc.orgnih.gov These borylated intermediates can then be converted to a variety of functional groups through subsequent cross-coupling reactions. nih.gov

A simple method for preparing 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted derivatives has been reported, involving an unexpected 1,2-phosphinyl migration in an AlCl3/NaCl melt. acs.orgnih.gov

Palladium-Catalyzed Coupling Reactions for Constructing Trifluoromethylated Pyrene Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex aromatic architectures, including those based on trifluoromethylated pyrene. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.comthieme-connect.com This reaction is widely used in the synthesis of substituted pyrenes. For instance, dibromopyrenes are common starting materials that can be coupled with various (hetero)arylboronic acids or their esters to introduce new substituents at specific positions. mdpi.com The reaction of pyren-1-yl boronic acid with appropriate halogenated nucleosides has been used to synthesize pyrenyl-modified nucleosides. thieme-connect.com

The synthesis of multi-substituted pyrene derivatives, such as 1,3,5,9-tetraaryl substituted pyrenes, has been achieved using the Suzuki-Miyaura reaction with 1,3,5,9-tetrabromo-7-tert-butylpyrene (B12505314) as the starting material. rsc.org Similarly, pyrene derivatives substituted with multiple triazatruxene units have been synthesized via Suzuki-Miyaura coupling. njupt.edu.cn

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions in Pyrene Synthesis

| Pyrene Precursor | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1,6-Dibromopyrene (B158639) | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid | Pd(PPh3)4 / K2CO3 | 1,6-Bis(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)pyrene | Not Reported | mdpi.com |

| 1,6-Dibromopyrene | 9-Benzyl-9H-carbazol-2-ylboronic acid | Pd(PPh3)4 / K2CO3 | 1,6-Bis(9-benzyl-9H-carbazol-2-yl)pyrene | Not Reported | mdpi.com |

| 5-Iodo-2'-deoxyuridine | Pyren-1-yl boronic acid | Pd(PPh3)4 / Na2CO3 | 5-Pyrenyl-2'-deoxyuridine | 70 | thieme-connect.com |

| 8-Bromo-2'-deoxyguanosine | Pyren-1-yl boronic acid | Pd(PPh3)4 / Na2CO3 | 8-Pyrenyl-2'-deoxyguanosine | 65 | thieme-connect.com |

| 1,3,5,9-Tetrabromo-7-tert-butylpyrene | Various arylboronic acids | Not Specified | 1,3,5,9-Tetraaryl substituted pyrene derivatives | 45-92 | rsc.org |

Stille Coupling and Other Cross-Coupling Variants

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or triflate catalyzed by palladium, is another important method for functionalizing pyrene. mdpi.comuky.edu It has been successfully employed to synthesize various thienyl and furyl derivatives of pyrene. nih.govuni-goettingen.de For example, 1-bromopyrene (B33193) can be coupled with organostannane derivatives of thiophenes to produce pyrene-containing oligothiophenes. uky.edu

Other palladium-catalyzed reactions, such as the Heck coupling and Sonogashira coupling, have also been utilized for the derivatization of pyrene. mdpi.comuky.edu The Negishi cross-coupling has been used in the synthesis of monosubstituted 2-R-pyrenes. nih.gov

Table 2: Examples of Stille Coupling Reactions in Pyrene Synthesis

| Pyrene Precursor | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Mixture of 1,6- and 1,8-dibromopyrenes | 2-(Tributylstannyl)thiophene | Not Specified | Mixture of 1,6- and 1,8-di(2-thienyl)pyrene | Not Reported | mdpi.com |

| Mixture of 1,6- and 1,8-dibromopyrenes | 2-(Tributylstannyl)furan | Not Specified | Mixture of 1,6- and 1,8-di(2-furyl)pyrene | Not Reported | mdpi.com |

| 1-Bromopyrene | Bis(tributylstannyl)thiophene | Pd(0) | Pyrene-containing oligothiophene | 52 | uky.edu |

| 1-Bromopyrene | Bis(tributylstannyl)bithiophene | Pd(0) | Pyrene-containing oligothiophene | 64 | uky.edu |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyrene Functionalization

Nucleophilic aromatic substitution (SNAr) provides a pathway for the functionalization of pyrene, particularly when the pyrene ring is activated by electron-withdrawing groups or when strong nucleophiles are used. One reported example involves the lithiation of 1,6-dibromopyrene to form a carbanion, which then reacts with octafluorotoluene (B1221213) in an SNAr process to yield 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene with a 35% yield. researchgate.net Similarly, the reaction of lithiated 1-bromopyrene with octafluorotoluene produces the monosubstituted product in 49% yield. worktribe.com

Furthermore, the electrochemical generation of pyrene π-radical cations allows for nucleophilic substitution with pyridine (B92270) derivatives, leading to the formation of pyren-1-yl pyridinium (B92312) salts with high regioselectivity. researchgate.net

Synthetic Routes to Multi-Substituted Pyrene Derivatives Incorporating Trifluoromethyl Moieties

The synthesis of multi-substituted pyrene derivatives that include trifluoromethyl groups often requires a combination of the methodologies described above. A common strategy involves the initial synthesis of a polysubstituted pyrene core, which is then further functionalized. For instance, new thiophene-modified pyrene derivatives have been synthesized through a combination of Friedel-Crafts alkylation, bromination, and Stille coupling reactions. researchgate.net

The synthesis of 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene serves as a direct example of introducing multiple trifluoromethyl-containing aryl groups onto the pyrene core via a nucleophilic aromatic substitution pathway. researchgate.net The development of these synthetic strategies is crucial for creating novel pyrene-based materials with tailored electronic and optical properties for advanced applications.

Advanced Spectroscopic and Photophysical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural verification of 1-(Trifluoromethyl)pyrene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, it is possible to obtain a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms attached to the pyrene (B120774) core. The aromatic protons of pyrene derivatives typically resonate in the downfield region of the spectrum, usually between 8.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. In related pyrene structures, the protons on the pyrene skeleton exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, in pyrene-1-carbaldehyde, a precursor to similar compounds, protons resonate at signals including 10.81 (s, 1H), 9.45 (d, J = 9.3 Hz, 2H), and 8.47 (d, J = 7.9 Hz, 1H). The precise chemical shifts and coupling constants for the nine protons of this compound are critical for confirming the position of the trifluoromethyl substituent.

Carbon (¹³C) NMR spectroscopy offers direct insight into the carbon framework of the molecule. The spectrum for a pyrene derivative will show distinct signals for each chemically non-equivalent carbon atom. For this compound, this includes the 16 carbons of the pyrene ring system and the single carbon of the trifluoromethyl group.

Table 1: Expected ¹³C NMR Spectral Features for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Key Characteristics |

| Aromatic CH | ~124-132 | Singlet | Multiple signals for the 9 protonated aromatic carbons. |

| Aromatic Quaternary | ~122-134 | Singlet | Signals for the 7 non-protonated pyrene carbons. |

| C F₃ | ~120-130 | Quartet (q) | Low intensity signal split by three fluorine atoms. |

Note: The chemical shift ranges are estimates based on data for unsubstituted pyrene and other trifluoromethylated aromatic compounds. Specific values require experimental data.

Fluorine (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds like this compound. The fluorine nucleus has a high gyromagnetic ratio and a wide chemical shift range, making ¹⁹F NMR a powerful tool. The spectrum for this compound is expected to show a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent.

The chemical shift of this signal is highly sensitive to the local electronic environment, including solvent polarity. Studies on other trifluoromethyl-tagged aromatic systems have shown that the ¹⁹F chemical shift can vary significantly with changes in the solvent, an effect that can be correlated with the solvent's polarity index. This sensitivity arises from the polarizability of the aromatic system to which the CF₃ group is attached. For reference, ¹⁹F NMR chemical shifts are typically reported relative to an external standard such as CFCl₃ or NaF.

Advanced Mass Spectrometry for Precise Molecular Structural Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. For this compound (molecular formula C₁₇H₉F₃), HRMS provides an experimental mass-to-charge (m/z) ratio that can be compared to the calculated theoretical value, confirming the molecular formula with high accuracy. In studies of related pyrene derivatives, HRMS has been used to confirm structures by matching the found mass to the calculated mass to within a few parts per million.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Analysis Mode | Expected Result |

| C₁₇H₉F₃ | 270.0656 | ESI-MS | A measured m/z value extremely close to the calculated value, confirming the elemental composition. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvent-Induced Spectral Shifts

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the molecule. The extended π-conjugated system of the pyrene core gives rise to strong absorption bands. The spectra of pyrene derivatives typically exhibit multiple absorption maxima corresponding to π-π* transitions.

The introduction of the electron-withdrawing trifluoromethyl group can influence these electronic transitions. In some fluoroaryl-substituted pyrenes, absorption shoulders attributed to intramolecular charge transfer (ICT) have been observed. The position and intensity of these absorption bands can be affected by the solvent environment. This phenomenon, known as solvatochromism, occurs when the polarity of the solvent differentially stabilizes the ground and excited states of the molecule, leading to shifts in the absorption maxima.

Table 3: Representative UV-Vis Absorption Data for Pyrene Derivatives in Chloroform

| Compound Type | Absorption Maxima (λₘₐₓ, nm) |

| Pyrene | 274, 321, 336 |

| Fluoro-containing pyrene derivatives | Red-shifted bands, e.g., 278-289 nm and 344-366 nm |

Note: This table shows general data for related compounds to illustrate expected spectral regions. Specific λₘₐₓ values for this compound are required from experimental measurement.

Fluorescence Spectroscopy

Pyrene and its derivatives are well-known for their fluorescent properties, characterized by a structured emission spectrum and a high fluorescence quantum yield. The introduction of a trifluoromethyl group onto the pyrene ring is expected to modify these photophysical properties.

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state to the ground state. The emission spectrum provides information about the energy of the excited state. A key area of investigation for this compound is solvatochromism in its fluorescence. In related pyrene derivatives with electron-withdrawing groups, a significant red-shift (bathochromic shift) of the emission maximum is observed as the solvent polarity increases. This is often accompanied by a loss of the fine vibronic structure in the emission spectrum, which is indicative of an excited state with significant intramolecular charge-transfer (ICT) character that is stabilized by polar solvents.

Excitation and Emission Profile Characterization

The electronic absorption and emission properties of trifluoromethyl-substituted pyrenes are typically characterized using UV-visible and fluorescence spectroscopy. The absorption spectra of pyrene derivatives generally feature sharp vibronic bands. For instance, unsubstituted pyrene exhibits a strong S₀ → S₂ transition and a weaker, but highly structured, S₀ → S₁ transition. colostate.edu The introduction of substituents can modulate the energy levels and transition probabilities of the pyrene core. core.ac.uk

In the case of pyrene derivatives bearing electron-withdrawing groups like the trifluoromethylphenyl moiety, the absorption and emission spectra are key to understanding their electronic structure. For example, 1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene displays characteristic absorption peaks, and upon excitation, it emits light whose spectral properties are influenced by the substituent. wiley.com Similarly, pyreno[2,1-b]furan molecules with trifluoromethyl substituents show intense green emission in solution, with maximum emission peaks observed between 508 and 516 nm. gdut.edu.cn The fluorescence emission spectrum of pyrene itself is known for its sensitivity to the local environment, with the ratio of the intensities of its vibronic bands (in particular the I₁/I₃ ratio, known as the Ham effect) being a well-established indicator of solvent polarity. acs.orgnih.gov This sensitivity is retained in its derivatives and provides a tool to probe the microenvironment of the molecule.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Source |

| Pyrene | Cyclohexane | 241, 317, 335.2 | 375, 385, 395 | nih.govomlc.org |

| 1,3,6,8-Tetrakis(3,5-bis(trifluoromethyl)phenyl)pyrene | Dichloromethane | 368 | 446, 472 | core.ac.uk |

| Pyreno[2,1-b]furan with -CF₃ substituent (2c) | THF | - | 508 | gdut.edu.cn |

| Pyrene-fused dibenzoazatetracene with -CF₃ (3c) | THF | - | 469-479 | worktribe.com |

Quantum Yield Determination

The fluorescence quantum yield (Φ_f_) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. For pyrene derivatives, Φ_f_ is highly dependent on the substitution pattern and the surrounding environment. Unsubstituted pyrene has a moderate quantum yield (e.g., 0.32 in cyclohexane). aatbio.com

Substitution on the pyrene core can significantly alter the quantum yield. Attaching electron-withdrawing groups like trifluoromethyl can influence the rates of radiative and non-radiative decay pathways. For instance, 1,3,6,8-tetrakis(3,5-bis(trifluoromethyl)phenyl)pyrene was found to have a quantum yield of 0.49 in dichloromethane. core.ac.uk In another study, a series of pyreno[2,1-b]furan molecules featuring trifluoromethyl groups exhibited high fluorescence quantum yields, with the trifluoromethyl-substituted version (2c) having a Φ_f_ of 0.78 in THF solution. gdut.edu.cn These high values suggest that the trifluoromethyl group, in these specific structural contexts, does not introduce efficient non-radiative decay channels and can be part of highly emissive systems.

| Compound | Solvent | Quantum Yield (Φ_f) | Source |

| Pyrene | Cyclohexane | 0.32 | aatbio.com |

| 1,3,6,8-Tetrakis(3,5-bis(trifluoromethyl)phenyl)pyrene (7) | Dichloromethane | 0.49 | core.ac.uk |

| Pyreno[2,1-b]furan with -CF₃ substituent (2c) | THF | 0.78 | gdut.edu.cn |

| Pyrene-fused dibenzoazatetracene with -CF₃ (3c) | THF | 0.37-0.46 | worktribe.com |

Excimer Formation and Aggregation-Induced Emission (AIE) Phenomena

Pyrene is famous for its ability to form an "excimer," an excited-state dimer that forms between an excited-state molecule and a ground-state molecule in close proximity. colostate.edu This excimer is characterized by a broad, structureless, and significantly red-shifted emission band (typically around 470-480 nm) compared to the structured monomer emission (<400 nm). researchgate.netresearchgate.net The formation of excimers is a diffusion-controlled process, and its efficiency is highly dependent on concentration and the viscosity of the medium. colostate.eduresearchgate.net However, in some systems, particularly in membranes or solid-state aggregates, excimers can form via a static mechanism from pre-associated ground-state molecules. nih.gov The degree of π-π overlap between the pyrene units is a crucial factor for effective excimer formation in the solid state. rsc.org

While many fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, some pyrene derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). researchgate.netthe-innovation.org In AIE-active molecules, emission is weak or non-existent in solution but becomes strong in the aggregated or solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregate state, which blocks non-radiative decay pathways and opens up the radiative channel. researchgate.net Studies on pyrenyl cyanostyrenes substituted with trifluoromethyl groups have shown that these molecules can exhibit AIE in aqueous media, where aggregation is promoted. rsc.org In these cases, no excimer formation was detected with increasing concentration in certain solvents, but the formation of nano-aggregates led to enhanced emission. rsc.org

Time-Resolved Fluorescence Spectroscopy: Elucidation of Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur after photoexcitation, such as excited-state relaxation, energy transfer, and excimer formation. By measuring the decay of fluorescence intensity over time, typically on the nanosecond or picosecond scale, one can determine the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state. colostate.eduepa.gov

For pyrene and its derivatives, this technique is essential for distinguishing between different emissive species. The pyrene monomer has a characteristically long fluorescence lifetime (e.g., ~400 ns in deoxygenated tetradecane), while the excimer has a different, often shorter, lifetime. colostate.edunih.gov In systems involving donor-acceptor interactions, such as pyrene linked to N,N-dimethylaniline, picosecond time-resolved fluorescence can track the dynamics of intramolecular charge transfer (ICT) and the subsequent solvent relaxation around the newly formed dipole. mpg.de For a compound like this compound, time-resolved measurements would reveal how the electron-withdrawing CF₃ group affects the intrinsic lifetime of the pyrene core and the kinetics of any intermolecular interactions, such as excimer formation. mpg.de These measurements provide direct access to the rate constants of radiative (k_r = Φ_f_ / τ) and non-radiative (k_nr = (1 - Φ_f_) / τ) decay, offering a complete picture of the excited-state deactivation pathways. researchgate.net

Influence of the Trifluoromethyl Group on Pyrene Photophysical Properties

The introduction of a trifluoromethyl (-CF₃) group onto the pyrene aromatic core significantly modulates its electronic and photophysical properties. The -CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This electronic perturbation affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyrene system.

Generally, attaching electron-withdrawing groups to a π-conjugated system lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. wiley.com This can lead to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This effect is observed in various trifluoromethyl-substituted pyrene systems. For example, computational studies on donor-pyrene-acceptor systems, where the acceptor contains a trifluoromethylphenyl group, highlight the role of the substituent in tuning the charge-transfer characteristics of the excited states. chemrxiv.org

The -CF₃ group also influences the fluorescence quantum yield. While strong electron-withdrawing groups can sometimes enhance non-radiative decay through intersystem crossing, this is not always the case. In several reported pyrene derivatives, the presence of -CF₃ groups is compatible with high quantum yields. core.ac.ukgdut.edu.cn For example, 1,3,6,8-tetrakis(3,5-bis(trifluoromethyl)phenyl)pyrene shows a high quantum yield of 0.49, a significant increase from unsubstituted pyrene, which is attributed to both steric inhibition of excimer formation and modulation of the transition dipole moment. core.ac.uk The steric bulk of the substituent can prevent the close π-π stacking required for excimer formation and concentration quenching, thereby favoring monomer emission. core.ac.uk In the solid state, intermolecular interactions involving the CF₃ moiety can influence the molecular packing arrangement, which in turn dictates the bulk photophysical properties. rsc.org

Theoretical and Computational Studies on 1 Trifluoromethyl Pyrene Systems

Density Functional Theory (DFT) Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of 1-(trifluoromethyl)pyrene and its derivatives. rsc.orgacs.orgmdpi.comresearchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly insightful, as they correlate with the molecule's ionization potential and electron affinity, respectively, and their energy gap is a key determinant of its electronic and optical properties. acs.orgmdpi.com

The introduction of the electron-withdrawing trifluoromethyl (-CF3) group is known to lower the HOMO energy of polyaromatic hydrocarbons like pyrene (B120774). worktribe.com This modification enhances the electron-accepting properties of the molecule. worktribe.com In donor-acceptor systems involving a pyrene bridge, the HOMO and LUMO energies are critical for assessing their potential in organic photovoltaics. chemrxiv.org For instance, in a donor-pyrene-acceptor (D-P-A) system with N,N-dimethylaniline as the donor and a trifluoromethylphenyl group as the acceptor, DFT calculations have been employed to understand the charge transfer characteristics. chemrxiv.org

The choice of DFT functional can significantly impact the accuracy of HOMO and LUMO eigenvalue predictions. acs.org While some functionals provide good estimates for ionization potentials (related to HOMO), accurately predicting electron affinities (related to LUMO) remains a challenge for many methods. acs.org Despite potential inaccuracies in the absolute orbital energies, the HOMO-LUMO gap is often predicted with reasonable accuracy by certain functionals. acs.org Time-dependent DFT (TD-DFT) is also frequently used to predict excitation energies, which correspond to the HOMO-LUMO gap. acs.orgresearchgate.net

The electronic properties of pyrene derivatives can be further tuned by introducing various substituents. rsc.org For example, attaching different donor and acceptor groups to the pyrene core can systematically modify the HOMO-LUMO gap. rsc.org Computational studies have shown that increasing the strength of the acceptor group or extending the π-conjugation can lead to a smaller HOMO-LUMO gap, which is desirable for applications in nonlinear optics. rsc.org

Interactive Table: Calculated HOMO, LUMO, and Energy Gap values for selected pyrene derivatives from DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| MCPTR | -5.767 | -2.557 | 3.210 | rsc.org |

| MCPTD1 | -5.219 | -2.573 | 2.646 | rsc.org |

| MCPTD2 | -5.231 | -3.071 | 2.160 | rsc.org |

| MCPTD3 | -5.219 | -3.145 | 2.074 | rsc.org |

| MCPTD4 | -5.219 | -3.207 | 2.012 | rsc.org |

| MCPTD5 | -5.221 | -3.219 | 2.002 | rsc.org |

| MCPTD6 | -5.226 | -3.278 | 1.948 | rsc.org |

| MCPTD7 | -5.233 | -3.485 | 1.748 | rsc.org |

| MCPTD8 | -5.221 | -3.133 | 2.088 | rsc.org |

Excited-State Calculations and Intermolecular Charge Transfer Dynamics

Understanding the behavior of this compound in its excited state is crucial for its application in optoelectronic devices. chemrxiv.orgwashington.edu Excited-state calculations, often performed using methods like time-dependent density functional theory (TD-DFT) or ab initio methods such as the algebraic diagrammatic construction (ADC), provide insights into the nature of electronic transitions and the dynamics of charge transfer. chemrxiv.orgrsc.orgresearchgate.net

In donor-pyrene-acceptor (D-P-A) systems, the pyrene moiety can act as a bridge facilitating intramolecular charge transfer (ICT) upon photoexcitation. chemrxiv.orgnih.gov For a system with N,N-dimethylaniline as the donor and a trifluoromethylphenyl group as the acceptor, ADC(2) calculations revealed two key initial excited states: a bright S1 state that is locally excited within the pyrene core, and a higher-energy S2 state characterized by charge transfer from the donor to the pyrene. chemrxiv.org The relative energies and characters of these states are fundamental to understanding the subsequent photodynamics. chemrxiv.org

The efficiency of ICT is influenced by the distance between the donor and acceptor groups, as well as the polarity of the surrounding solvent. nih.gov Computational studies on substituted pyrene dyes have shown that increasing the donor-acceptor distance can significantly affect spectroscopic properties like absorption and fluorescence maxima, Stokes shift, and dipole moment. nih.gov These studies often compare linear-response (LR) and state-specific (SS) solvation models to accurately describe the excited-state ICT process in different environments. nih.gov

The introduction of a trifluoromethyl group can enhance ICT from the pyrene moiety to an electron-withdrawing group, especially in polar solvents. worktribe.com This leads to unstructured fluorescence bands, a characteristic feature of strong electronic interaction between the pyrene core and the substituent. worktribe.com The shorter excited-state lifetimes observed in these systems are also indicative of efficient charge transfer. washington.edu

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving this compound and related compounds. acs.orgrsc.orgmdpi.com DFT calculations are frequently used to map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of the reaction pathway. researchgate.netmdpi.com

For instance, computational studies have been used to rationalize the site-selectivity of reactions on substituted pyrene rings. researchgate.net In the Mizoroki–Heck reaction of 1-bromopyrene (B33193), theoretical calculations can help explain why the reaction occurs at a specific position despite steric hindrance. researchgate.net Similarly, understanding the mechanisms of C-H fluorination and trifluoromethylation reactions, which are crucial for synthesizing fluorinated organic molecules, benefits greatly from computational modeling. beilstein-journals.org These studies can reveal the role of intermediates, such as exciplexes in photosensitized reactions, and determine the activation energy barriers for key steps like hydrogen atom abstraction. beilstein-journals.org

The field of computational reaction mechanism discovery has seen significant advances, allowing for the study of increasingly complex systems and the appreciation of subtle effects like non-covalent interactions in directing reaction outcomes. rsc.org Such computational insights are not only valuable for understanding fundamental reactivity but also for designing more efficient and selective synthetic routes. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Modulations

The solid-state arrangement of this compound molecules, governed by a variety of intermolecular interactions, dictates its bulk properties and is crucial for its application in materials science. rsc.orgrsc.org Computational analysis of these interactions provides a molecular-level understanding of crystal packing. researchgate.net

F···F Halogen Bonding

Interactions between fluorine atoms, sometimes referred to as F···F contacts or halogen bonds, can also contribute to the stabilization of crystal structures. mdpi.comd-nb.infomdpi.com While fluorine is the least polarizable halogen and generally forms weak halogen bonds, these interactions can be significant, particularly when the fluorine atoms are part of a trifluoromethyl group. researchgate.netacs.org The nature of these interactions can be complex, sometimes being attractive and contributing to what is known as the "fluorous effect." rsc.org Computational methods, such as the analysis of molecular electrostatic potential surfaces and quantum theory of atoms-in-molecules (QTAIM), are essential for characterizing these F···F contacts and determining whether they are stabilizing. researchgate.netmdpi.com

π–π Stacking Interactions

π–π stacking is a dominant non-covalent interaction in aromatic molecules like pyrene, where the planar π-systems of adjacent molecules arrange in a face-to-face or offset manner. researchgate.netchemrxiv.orgacs.orgresearchgate.net These interactions are crucial in determining the electronic properties of the bulk material, as they can facilitate charge transport. acs.org The introduction of a trifluoromethyl group can influence π–π stacking by altering the electronic nature of the pyrene ring and introducing steric effects. d-nb.infoacs.org

Computational studies have shown that perfluoroalkylation can strengthen π–π interactions due to electronic effects, while simultaneously suppressing competing C-H···π interactions through steric hindrance. acs.org In some donor-acceptor systems involving pyrene, co-facial π–π stacking between pyrene moieties has been observed with specific intermolecular distances, which can be crucial for processes like electron transfer. acs.org The strength of these π–π stacking interactions can be estimated computationally, providing insights into the stability of different crystal packing motifs. chemrxiv.org

Theoretical Insights into the Polarizability of Organic Fluorine within Trifluoromethyl Groups

Theoretical and computational chemistry have been instrumental in evolving the understanding of the electronic properties of fluorine in organic molecules, particularly within the trifluoromethyl (-CF3) group. For a long time, organic fluorine was considered to have low polarizability due to the high electronegativity of the fluorine atom and its tightly contracted lone pairs. rsc.orgmdpi.comuni-wuerzburg.de This perspective suggested that fluorine's electron density was not easily distorted by external electric fields, limiting its role in intermolecular interactions to weak, largely dispersion-based forces. rsc.org

However, recent advanced theoretical studies, corroborated by experimental charge density analysis, have challenged this long-held belief. researchgate.netacs.org These studies provide compelling evidence that the fluorine atoms within a trifluoromethyl group are indeed polarizable. The research demonstrates a significant polarization of the electron density on the fluorine atoms, which results in the formation of an electron-deficient region on the atom. researchgate.netacs.org This finding fundamentally breaks with the traditional view that organic fluorine is not polarizable and reveals a more complex electronic character. researchgate.netacs.org

This polarization leads to a pronounced anisotropy in the electronic charge distribution around the fluorine atoms of the -CF3 group. researchgate.net The interaction between the electron-deficient carbon atom and the lone pairs of the fluorine atoms within the group is a key factor creating this effect. researchgate.net This anisotropy is critical because it facilitates specific and directional intermolecular interactions that were previously difficult to explain. For instance, the polarized nature of fluorine in the -CF3 group enables F•••F halogen bond formation and the presence of short C-H•••F intermolecular contacts. researchgate.netacs.orgrsc.org

Computational models have shown that these interactions possess a substantial electrostatic contribution, not just a dispersive one as formerly assumed. researchgate.netrsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of nearby hydrogen atoms, further promoting the formation of hydrogen bonds where the fluorine atoms act as acceptors. rsc.org Theoretical calculations have been employed to quantify the energetics of these interactions, providing insight into their contribution to the stability of crystal structures.

Table 1: Calculated Interaction Energies of Supramolecular Motifs Involving Fluorine

This table presents theoretically calculated interaction energies for various non-covalent interactions involving fluorine atoms, particularly within trifluoromethyl groups. These energies highlight the significant stabilizing contribution of these interactions in the solid state.

| Interacting Motif | Description | Interaction Energy (kcal/mol) | Primary Nature of Interaction | Source |

| Motif V | Bifurcated C–H⋯F–C(sp³) and C–H⋯π hydrogen bonds | -3.5 | Mixed | rsc.org |

| Motif VI | Bifurcated weak C–H⋯F–C(sp³) hydrogen bond | -3.2 | Mixed | rsc.org |

| Motif X | Bifurcated C(sp²)–F⋯F–C(sp³) interactions | -1.7 | Primarily Dispersive | rsc.org |

| F as H-bond acceptor | General C/N/O-H···F-C interaction range | 0 to -1.2 | Electrostatic/Dispersion | acs.org |

| Note: Energies from source acs.org were converted from kJ/mol to kcal/mol (1 kcal = 4.184 kJ). |

The strength of the carbon-fluorine bond itself is a related and foundational concept. The significant difference in electronegativity between carbon (2.5) and fluorine (4.0) creates a highly polar covalent bond with substantial ionic character (Cδ+—Fδ−). wikipedia.orglibretexts.org This polarity results in a strong electrostatic attraction, making the C-F bond one of the strongest single bonds in organic chemistry. uni-wuerzburg.dewikipedia.org Theoretical calculations of bond dissociation energies (BDEs) confirm this exceptional strength compared to other carbon-halogen bonds.

Table 2: Comparison of Carbon-X Bond Dissociation Energies (BDEs)

This table compares the bond dissociation energies for a methyl group bonded to different halogens, hydrogen, and a trifluoromethyl group, illustrating the superior strength of the C-F bond.

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) | Source |

| CH₃–F | 115 | wikipedia.org |

| CH₃–H | 104.9 | wikipedia.org |

| CH₃–Cl | 83.7 | wikipedia.org |

| CH₃–Br | 72.1 | wikipedia.org |

| CH₃–I | 57.6 | wikipedia.org |

Research Applications in Advanced Materials Science

Integration into Organic Electronic Materials

Pyrene (B120774) derivatives are widely studied for their potential in organic electronics due to their high fluorescence quantum yield, stability, and tendency to form excimers. tuni.fituni.fi The strategic functionalization of the pyrene core, such as through the addition of a trifluoromethyl group, allows for the fine-tuning of its properties to meet the specific demands of various electronic devices. tuni.firesearchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs), the performance of the emissive material is paramount. The introduction of fluorine atoms into pyrene-based small-molecule organic semiconductors (SMOS) has been shown to enhance device performance significantly. tuni.fituni.fiabo.fiqut.edu.auresearchgate.net The trifluoromethyl group, being a potent electron-withdrawing moiety, can modify the energy levels (HOMO/LUMO) of the pyrene core, which is crucial for efficient charge injection and transport within the OLED stack.

Table 1: Performance Comparison of OLEDs based on Fluorinated vs. Non-Fluorinated Pyrene Derivatives

| Device | Emitter | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Turn-on Voltage (V) |

|---|---|---|---|---|

| OLED 1 | Fluorinated Pyrene (L-F) | 1759.8 | 3.7 | 4.5 |

| OLED 2 | Non-Fluorinated Pyrene (L-H) | - | 1.3 | 4.5 |

Data derived from studies on analogous fluorinated pyrene small molecules. tuni.fiabo.fi

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. nih.gov Pyrene's planar structure facilitates close π-π stacking, which is advantageous for high crystallinity and efficient charge transport. researchgate.net

In the realm of solar energy, pyrene derivatives have been explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), a type of organic photovoltaic. tuni.fituni.fiabo.fi The key requirements for an efficient HTM include high hole mobility, appropriate energy levels for effective charge transfer, and high stability. tuni.fi

Table 2: Performance of Perovskite Solar Cells with Fluorinated vs. Non-Fluorinated Pyrene-Based HTMs

| Device | HTM | Power Conversion Efficiency (PCE) (%) | Open Circuit Voltage (Voc) (V) |

|---|---|---|---|

| PSC 1 | Fluorinated Pyrene (L-F) | 5.9 | 1.07 |

| PSC 2 | Non-Fluorinated Pyrene (L-H) | 5.0 | 0.87 |

Data derived from studies on analogous fluorinated pyrene small molecules used as dopant-free HTMs. tuni.fiabo.fiqut.edu.au

Supramolecular Architectures and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. Pyrene is a well-known building block in this field due to its strong π-π stacking interactions and characteristic excimer fluorescence, which acts as a spectroscopic ruler for intermolecular proximity. nih.govrsc.org The trifluoromethyl group can introduce additional, specific interactions, such as dipole-dipole and fluorine-based non-covalent bonds, that can be used to direct the self-assembly process. researchgate.net

The fluorescence of pyrene is highly sensitive to its local environment. In dilute solutions, it exhibits a characteristic monomer emission. However, in aggregated states, it forms an "excimer" (excited dimer) that emits at a longer, red-shifted wavelength. rsc.orgresearchgate.net This dual fluorescence makes pyrene an excellent probe for studying molecular aggregation, such as the formation of micelles, the folding of polymers, or the gelation process. mdpi.comresearchgate.net

Incorporating 1-(Trifluoromethyl)pyrene into a polymer chain or a gel network would allow for the monitoring of these aggregation phenomena. The trifluoromethyl group can influence the aggregation threshold and the stability of the resulting structures. researchgate.net The distinct photophysical signature of the pyrene core provides a direct method to observe changes in the material's morphology and intermolecular organization in response to external stimuli.

Co-assembly involves the self-organization of two or more different components into a single, ordered supramolecular structure. researchgate.netnih.gov This strategy allows for the creation of nanomaterials with tunable properties and complex functions. Pyrene derivatives are often used in co-assembled systems, where their π-stacking ability drives the formation of structures like nanofibers, vesicles, or gels. nih.govmdpi.comresearchgate.net

The presence of a trifluoromethyl group on the pyrene unit can direct the co-assembly process. For example, the -CF3 group can influence the morphology of the resulting nanomaterials, changing them from nanoparticles to networked nanofibers. nih.govmdpi.com In the context of supramolecular gels, interactions involving the trifluoromethyl group can enhance the mechanical properties of the gel by modifying the nanoscale packing and flexibility of the self-assembled fibers. nih.gov The pyrene excimer emission within these co-assembled gels can also serve as a confirmation of the intimate mixing and interaction between the different molecular components at the nanoscale. nih.govmdpi.com

Control of Morphology and Macroscale Mechanical Properties in Supramolecular Systems

The assembly of molecules into larger, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. In systems involving pyrene derivatives, π-π stacking is a dominant organizing force. The introduction of a trifluoromethyl (-CF3) group onto the pyrene core is expected to significantly influence these interactions and, consequently, the morphology and mechanical properties of the resulting supramolecular materials.

Computational studies have shown that aromatic trifluoromethylation can enhance intermolecular π-π interactions. researchgate.net Compared to methylated or non-substituted aromatic rings, the trifluoromethyl group can lead to stronger intermolecular interaction energies, reduced π-π stacking distances, and a greater propensity for cofacial orientations. researchgate.net This enhanced interaction is attributed to the increased molecular quadrupole moment and dispersion forces associated with the -CF3 group. researchgate.net

Covalent Organic Frameworks (COFs) Incorporating Trifluoromethylated Pyrene Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. mdpi.com Their high degree of structural order, permanent porosity, and tunable functionality make them promising for a wide range of applications. tcichemicals.com The incorporation of pyrene units into COFs (PyCOFs) is of particular interest due to pyrene's large planar structure, which can enhance interlayer π–π interactions, thereby improving crystallinity and photoelectrical properties. nih.gov The introduction of fluorine-containing groups, such as trifluoromethyl, into the COF structure can further enhance these properties. nih.gov

While the synthesis of a COF using this compound as a direct building block is not yet prominently detailed, the established methods for COF synthesis provide a clear pathway. The most common strategies involve condensation reactions to form stable linkages, such as imines (from aldehydes and amines) or boronate esters (from boronic acids and catechols). tcichemicals.comalfa-chemistry.com To incorporate this compound, the molecule would first need to be functionalized with appropriate reactive groups (e.g., amines, aldehydes, or boronic acids). This functionalized monomer would then be reacted with a complementary linker of a specific geometry (e.g., linear, trigonal) to guide the formation of the desired 2D or 3D network topology. tcichemicals.com

The synthesis of fluorine-containing COFs (fCOFs) is an established field, demonstrating the viability of incorporating fluorinated building blocks into these frameworks. nih.gov The structural characterization of the resulting trifluoromethylated PyCOF would rely on a suite of standard techniques. Powder X-ray diffraction (PXRD) would be essential to confirm the crystallinity and determine the framework's structure. Porosity and surface area would be analyzed using nitrogen adsorption-desorption isotherms at 77 K. The morphology of the COF particles would be visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

The introduction of fluorine into COFs has been shown to enhance their crystallinity, porosity, and stability. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly modulate the electronic properties of a PyCOF. This modification of the electronic structure is a key strategy for tuning the optoelectronic and semiconducting properties of COFs. nih.govrsc.org

The enhanced π-π stacking interactions promoted by the -CF3 group could lead to more ordered packing between the 2D layers of the COF, which is beneficial for charge transport and can improve photoelectrical performance. researchgate.net In semiconducting COFs, the arrangement of the π-conjugated building blocks into ordered structures is crucial for performance. nih.gov By altering the electron density of the pyrene unit, the -CF3 group can tune the bandgap and the energy levels of the frontier molecular orbitals, affecting the material's light absorption and charge separation capabilities. researchgate.net For instance, some COFs exhibit a type-II heterojunction alignment, which promotes the effective spatial separation of photogenerated electrons and holes, a desirable characteristic for photovoltaic and photocatalytic applications. pnnl.govresearchgate.net The incorporation of this compound is a promising strategy for designing PyCOFs with tailored photoelectrical responses.

| Property | Effect of -CF3 Group | Underlying Reason | Reference |

|---|---|---|---|

| Crystallinity | Enhancement | Stronger, more ordered intermolecular π-π stacking between layers. | researchgate.netnih.gov |

| Photoelectrical Properties | Modulation (Tunable Bandgap) | Strong electron-withdrawing nature alters the electronic structure of the pyrene linker. | nih.govrsc.org |

| Charge Carrier Mobility | Potential Enhancement | Improved π-π stacking facilitates more efficient charge transport through the ordered framework. | researchgate.net |

| Chemical & Thermal Stability | Enhancement | Strength of the C-F bond and overall stability associated with fluorinated organic materials. | nih.gov |

Thermal Stability and Morphological Studies for Material Performance

The performance and longevity of advanced materials often depend on their thermal and morphological stability. COFs are generally known for their high thermal stability due to the strong covalent bonds that constitute their framework, with many remaining stable at temperatures between 300–500°C. mdpi.commdpi.comresearchgate.net

The incorporation of fluorine is a well-established strategy for increasing the thermal stability of polymers. Research on fluorine-containing COFs and other trifluoromethylated polymers corroborates this trend. nih.govcanada.ca For example, certain polymers of intrinsic microporosity (PIMs) containing -CF3 groups exhibit excellent thermal stabilities, with decomposition temperatures exceeding 350°C. canada.ca Studies on 2D COFs show that thermal degradation is often a two-step process: an initial loss of crystallinity at a lower temperature, followed by chemical decomposition at a higher temperature. ornl.govrsc.org The inherent stability of the C-F bond suggests that a COF constructed from this compound would likely exhibit a high decomposition temperature, making it suitable for applications in demanding environments.

Morphological studies are critical to ensure that the synthesis has produced a material with the desired structure and porosity. The retention of a highly porous, crystalline morphology after exposure to heat or chemical stresses is a key indicator of a robust material. The combination of high thermal stability and a well-defined, porous morphology in trifluoromethylated PyCOFs would make them strong candidates for applications in catalysis, gas separation, and energy storage. mdpi.com

| Material Type | Specific Example | Linkage Type | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| Standard 2D COF | Generic Imine-linked COFs | Imine | ~300-400 | mdpi.com |

| Standard 2D COF | Generic Boronate Ester-linked COFs | Boronate Ester | Generally higher than imine-linked | ornl.govrsc.org |

| Fluorine-Containing Polymer | Trifluoromethylated PIMs | Amidine | > 350 | canada.ca |

| Hypothetical PyCOF | This compound-based COF | (e.g., Imine) | Expected to be high (>400) | nih.gov |

Advanced Chemical Sensing and Probe Development Academic Focus

Design Principles of Pyrene-Based Fluorescent Chemosensors with Trifluoromethyl Moieties

The design of a fluorescent chemosensor typically follows a modular 'fluorophore-spacer-receptor' architecture. In this model, the fluorophore is the signaling unit, the receptor is the analyte-binding site, and the spacer electronically insulates or modulates the interaction between them. For sensors based on 1-(Trifluoromethyl)pyrene, the pyrene (B120774) unit serves as the fluorophore.

The incorporation of a trifluoromethyl (-CF3) group at the 1-position of the pyrene ring is a key design principle intended to modulate the molecule's electronic and photophysical properties. The -CF3 group is one of the strongest electron-withdrawing groups in medicinal and materials chemistry mdpi.com. Its primary roles in sensor design include:

Tuning Electronic Properties: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing moiety mdpi.com. When attached to the pyrene ring, it lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrene fluorophore. This modification of the electronic structure is critical for tuning the thermodynamics of sensing mechanisms like Photoinduced Electron Transfer (PET).

Enhancing Photostability and Lipophilicity: Trifluoromethyl groups are known to enhance the metabolic and chemical stability of molecules. This increased stability is advantageous for creating robust sensors that can function in complex chemical or biological environments mdpi.com. Furthermore, the lipophilicity conferred by the -CF3 group can be strategically used to control the sensor's solubility and localization within specific microenvironments, such as cell membranes.

Modulating Fluorescence Emission: The electron-withdrawing nature of the -CF3 group can influence the fluorescence quantum yield and the emission wavelength of the pyrene core. By altering the electron density of the aromatic system, the rates of radiative and non-radiative decay pathways can be modified, thereby fine-tuning the brightness and color of the sensor's fluorescence.

The rational design of a chemosensor based on this compound would involve attaching a specific analyte receptor (e.g., a chelating group for metal ions) at another position on the pyrene ring. The choice of receptor determines the sensor's selectivity, while the inherent properties of the this compound unit would govern the signaling mechanism and sensitivity.

Detection Mechanisms

The function of chemosensors derived from this compound is governed by specific photophysical mechanisms that translate a binding event into a measurable optical signal.

Photoinduced Electron Transfer (PET) is a primary mechanism for designing "off-on" fluorescent sensors. In a typical PET sensor, the receptor (electron donor) is linked to the fluorophore (electron acceptor) via a short spacer. In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence (the 'off' state). When the receptor binds to an analyte, its electron-donating ability is suppressed, inhibiting the PET process and restoring fluorescence (the 'on' state).

In a sensor based on this compound, the strongly electron-withdrawing -CF3 group makes the pyrene core a more potent electron acceptor. This enhanced electron-accepting character would have a significant impact on the thermodynamics of the PET process. The increased driving force for electron transfer from the receptor to the fluorophore could ensure a more efficiently quenched 'off' state, leading to a lower background signal and a higher signal-to-noise ratio upon analyte binding. This principle is crucial for developing sensors with high sensitivity rsc.orgnih.gov.

Pyrene is well-known for its ability to exhibit two distinct fluorescence emissions: a structured emission from the excited monomer (typically between 370-420 nm) and a broad, structureless emission from the excimer (around 450-550 nm) nih.govresearchgate.net. An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity nih.govcolostate.edu. This dual-emission property is highly sensitive to the distance and orientation between pyrene units, making it a powerful tool for ratiometric sensing, which can provide more reliable and quantitative measurements by comparing the intensity of two emission bands.

The presence of a trifluoromethyl group on the pyrene ring can influence excimer formation in several ways:

Steric Hindrance: The -CF3 group can introduce steric bulk that may hinder the face-to-face π-π stacking required for efficient excimer formation. This effect could be exploited to control the balance between monomer and excimer emission.

Electronic Effects: The electron-withdrawing nature of the -CF3 group alters the electron density of the pyrene ring, which could affect the stability and emission properties of the resulting excimer.

By designing a sensor where analyte binding induces a conformational change that either promotes or disrupts the formation of excimers between two this compound units, a distinct ratiometric signal can be generated rsc.orgrsc.org.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state rsc.org. This behavior is often attributed to the restriction of intramolecular motions (such as rotations) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway nih.govthe-innovation.org.

Pyrene derivatives have been shown to exhibit AIE characteristics nih.govtum.de. Introducing substituents onto the pyrene core is a key strategy for creating new AIEgens the-innovation.org. The this compound scaffold is a promising candidate for developing AIE-based sensors. The trifluoromethyl group can influence intermolecular interactions, such as C-H···π bonds and dipole-dipole interactions, which play a crucial role in the molecular packing and aggregation process.

An AIE-based sensor using this compound could be designed where the analyte induces the aggregation or disaggregation of the sensor molecules. For example, a water-soluble sensor could be designed to aggregate in the presence of a specific analyte, leading to a "turn-on" fluorescence signal due to the AIE effect nih.govscispace.com.

Selective Detection of Specific Analytes

The principles described above can be applied to design this compound-based chemosensors for the selective detection of various analytes, including metal ions.

The detection of heavy and transition metal ions is of great importance in environmental monitoring and biological systems. Pyrene-based sensors have been successfully developed for a variety of metal ions rsc.orgresearchgate.net. A sensor for ions like Sn2+, Cu2+, or Fe2+ based on this compound would typically involve covalently linking a suitable chelating agent (receptor) to the fluorophore.

For Cu2+ and Fe2+: These ions are paramagnetic and often quench fluorescence through energy or electron transfer mechanisms. A "turn-off" sensor can be designed where the binding of Cu2+ or Fe2+ to the receptor facilitates a quenching process nih.govmdpi.com. The electron-deficient this compound core would be highly sensitive to such quenching effects. For instance, a Schiff base receptor attached to the pyrene ring could selectively bind Cu2+ or Fe2+, leading to a significant decrease in fluorescence intensity mdpi.com.

Below is a table summarizing the performance of representative pyrene-based chemosensors (not containing the trifluoromethyl group) for Cu2+ and Fe2+, illustrating typical detection parameters.

| Sensor Compound | Target Ion | Detection Limit (μM) | Response Type | Reference |

|---|---|---|---|---|

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu2+ | 0.42 | Turn-Off | mdpi.com |

| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe2+ | 0.51 | Turn-Off | mdpi.com |

| Pyrene-benzothiazole conjugate (Py-BTZ) | Fe2+ | 2.06 | Turn-On | scispace.com |

For Sn2+: Designing a selective sensor for Sn2+ is also feasible. The receptor would need to be designed to have a high affinity for Sn2+ over other competing ions. The binding event could trigger a response through PET inhibition or by altering the aggregation state of the sensor molecules, leading to a "turn-on" fluorescence signal.

The trifluoromethyl group in these sensor designs would serve to systematically tune the fluorescence signal, improve the stability of the probe, and enhance the sensitivity of the detection mechanism.

pH Sensitivity

The fluorescence of many pyrene derivatives is sensitive to the polarity of their microenvironment. Changes in pH can alter the protonation state of either the pyrene derivative itself (if it contains acidic or basic functional groups) or the surrounding molecules, leading to a change in the local polarity. This change is then reflected in the fluorescence emission spectrum of the pyrene moiety. For instance, a pyrene-based probe with a nearby nitrogen-containing group can exhibit pH-dependent fluorescence as the nitrogen atom becomes protonated in acidic environments, altering the electronic properties of the fluorophore.

| General pH-Sensing Mechanism with Pyrene Derivatives |

| Principle |

| Observable Change |

| Potential Application |

Development of Ratiometric Sensing Systems

Ratiometric sensing is a powerful technique that utilizes the ratio of fluorescence intensities at two different wavelengths to determine the concentration of an analyte. This method offers a built-in correction for variations in probe concentration, excitation light intensity, and instrument sensitivity. Pyrene derivatives are well-suited for developing ratiometric probes due to their characteristic monomer and excimer fluorescence. The monomer emits at shorter wavelengths, while the excimer, a dimer formed between an excited-state and a ground-state pyrene molecule, emits at a longer wavelength. The ratio of the excimer to monomer emission intensity can be modulated by the presence of an analyte.

| General Principles of Ratiometric Sensing with Pyrene Derivatives |

| Key Feature |

| Sensing Mechanism |

| Advantages |

Fluorescent Probes for Cellular Research Studies and Bioimaging (Non-Clinical)

The high quantum yield and sensitivity to the microenvironment make pyrene derivatives valuable tools for cellular imaging. These probes can be designed to target specific organelles or biomolecules within a cell. Once localized, they can report on the local environment, such as polarity, viscosity, or the presence of specific ions. The long fluorescence lifetime of pyrene is also advantageous for time-resolved fluorescence microscopy techniques.

| Application of Pyrene-Based Probes in Cellular Research |

| Targeting |

| Imaging |

| Sensing |

Exploration in Environmental Chemical Analysis Methodologies (Non-Toxicology)

Fluorescence-based methods using pyrene derivatives have been explored for the detection of various environmental pollutants. The principle often relies on the quenching of pyrene fluorescence upon interaction with an analyte. For example, the fluorescence of a pyrene-based probe might be quenched in the presence of heavy metal ions or nitroaromatic compounds. These methods can offer high sensitivity and rapid detection.

| Use of Pyrene Derivatives in Environmental Analysis |

| Target Analytes |

| Detection Principle |

| Methodologies |

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Regio- and Stereoselective Functionalization

The functionalization of the pyrene (B120774) core is a well-explored area, yet achieving precise control, particularly regioselectivity, remains a significant challenge. The pyrene molecule has distinct reactive sites; positions 1, 3, 6, and 8 are electron-rich and more susceptible to electrophilic aromatic substitution, while positions 2 and 7 are less reactive. mdpi.com Direct functionalization often leads to mixtures of isomers, complicating purification and limiting the synthesis of specifically substituted derivatives.

Future synthetic strategies must focus on overcoming these regioselectivity issues. Current indirect and multi-step methods, while offering better control, can be complex and inefficient. ncat.edursc.org Research is moving towards developing novel catalytic systems and synthetic methodologies for direct and selective C-H functionalization at the less accessible 2- and 7-positions. mdpi.com For instance, iridium-catalyzed borylation has shown promise in directly functionalizing these sites. mdpi.com Another innovative approach involves the migration of functional groups, such as the 1,2-phosphinyl migration in an AlCl₃/NaCl melt, to prepare 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted precursors. nih.govacs.org

The introduction of the trifluoromethyl group adds another layer of complexity. While methods for trifluoromethylation of aromatic systems exist, achieving this with high regioselectivity on a large PAH like pyrene, without impacting other desired functionalities, is a key challenge. Future work should explore transition-metal-catalyzed cross-coupling reactions and novel trifluoromethylating reagents to synthesize specific isomers of trifluoromethylated pyrenes. nih.gov Furthermore, the development of stereoselective methods for introducing chiral centers onto the pyrene scaffold, particularly in conjunction with the trifluoromethyl group, would open avenues for applications in chiral sensing and asymmetric catalysis. nih.gov

Table 1: Challenges and Future Strategies in the Synthesis of Functionalized Pyrene Derivatives

| Challenge | Future Research Direction |

| Poor Regioselectivity in direct electrophilic substitution. | Development of advanced catalytic systems (e.g., Iridium-based) for site-selective C-H functionalization. mdpi.com |

| Inaccessibility of 2- and 7-positions . | Exploration of rearrangement and migration reactions (e.g., phosphinyl migration) to access thermodynamically favored products. nih.govacs.org |

| Multi-step, low-yield indirect methods . | Designing one-pot or tandem reactions that combine functionalization steps efficiently. |

| Lack of Stereocontrol . | Creating novel chiral catalysts and auxiliaries for the enantioselective synthesis of pyrene derivatives. nih.gov |

| Efficient Trifluoromethylation . | Investigating new trifluoromethylating agents and catalytic cycles for direct and regioselective introduction of CF₃ groups. nih.gov |

Exploration of New Photophysical Phenomena in Complex Molecular Architectures

Pyrene and its derivatives are celebrated for their distinctive photophysical properties, including high fluorescence quantum yields and the characteristic formation of excimers (excited-state dimers) at high concentrations. mdpi.commdpi.com The trifluoromethyl group on 1-(trifluoromethyl)pyrene significantly modulates these properties by altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. smolecule.com This modulation enhances the potential for these molecules in various optoelectronic applications.

Future research will delve deeper into how these intrinsic properties can be manipulated by incorporating this compound into more complex molecular architectures. By designing systems where the trifluoromethyl-pyrene moiety is electronically coupled with other functional units (donors, acceptors, or other chromophores), it is possible to create materials with novel photophysical behaviors. rsc.orgresearchgate.net For example, creating "push-pull" dyes where the trifluoromethyl-pyrene acts as an electron-accepting unit can lead to compounds with highly sensitive solvatochromic fluorescence, making them suitable for use as polarity-sensitive probes in biological imaging. rsc.org

The investigation of energy transfer processes within these complex architectures is another promising frontier. mdpi.com Understanding and controlling Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer between a trifluoromethyl-pyrene unit and another fluorophore can lead to the development of ratiometric sensors and advanced materials for organic light-emitting diodes (OLEDs). mdpi.com Furthermore, exploring aggregation-induced emission (AIE) in specifically designed this compound derivatives could yield highly emissive solid-state materials, overcoming the common issue of aggregation-caused quenching seen in many traditional fluorophores. mdpi.com

Advancements in Computational Modeling for Predictive Material Design and Mechanistic Understanding

Computational chemistry is an indispensable tool for understanding and predicting the properties of complex molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) are already employed to optimize molecular geometries and predict electronic properties like HOMO-LUMO gaps, which are crucial for applications in organic electronics. nih.govrsc.org

The future of this field lies in the move towards more predictive and high-throughput computational materials design. nih.govmit.edumpie.de By integrating machine learning and artificial intelligence (AI) with quantum mechanical simulations, researchers can screen vast libraries of virtual pyrene derivatives to identify candidates with specific, targeted properties before undertaking laborious synthesis. mit.eduyoutube.com This approach can accelerate the discovery of new materials for OLEDs, organic photovoltaics (OPVs), and sensors. nih.gov